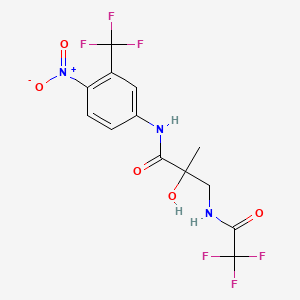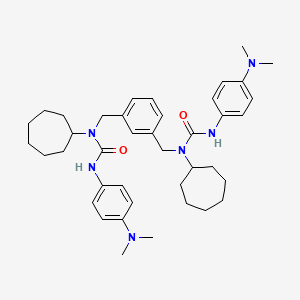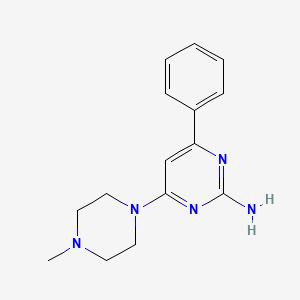
12-Crown-4
Overview
Description
12-Crown-4: This compound , is a crown ether with the chemical formula C₈H₁₆O₄ . It is a cyclic tetramer of ethylene oxide and is known for its ability to complex with alkali metal cations, particularly lithium ions . This compound is widely used in various chemical applications due to its unique structure and properties.
Mechanism of Action
Target of Action
1,4,7,10-Tetraoxacyclododecane, also known as 12-Crown-4 , is a crown ether with the formula C8H16O4 . It is a cyclic tetramer of ethylene oxide which is specific for the lithium cation .
Mode of Action
This compound complexes with alkali metal cations . The cavity diameter of 1.2-1.5 Å gives it a high selectivity towards the lithium cation (ionic diameter 1.36 Å) . Sodium was found to dissolve in 1,4,7,10-tetraoxacyclododecane forming stable and highly concentrated blue metal anion solutions in the presence of added lithium chloride .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Action Environment
The action of 1,4,7,10-Tetraoxacyclododecane can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its ability to form complexes with lithium ions suggests that its efficacy may be influenced by the presence of lithium in the environment.
Biochemical Analysis
Biochemical Properties
1,4,7,10-Tetraoxacyclododecane plays a crucial role in biochemical reactions by acting as a chelating agent. It forms stable complexes with metal cations, such as lithium, sodium, and potassium . These interactions are primarily driven by the oxygen atoms in the crown ether, which coordinate with the metal cations to form a stable complex. This property makes 1,4,7,10-Tetraoxacyclododecane valuable in various biochemical applications, including ion transport and separation processes.
In biochemical reactions, 1,4,7,10-Tetraoxacyclododecane interacts with enzymes and proteins that require metal cations as cofactors. For example, it can influence the activity of enzymes that depend on lithium or sodium ions for their catalytic function. By forming complexes with these cations, 1,4,7,10-Tetraoxacyclododecane can modulate the availability of the ions, thereby affecting enzyme activity and overall biochemical pathways .
Cellular Effects
1,4,7,10-Tetraoxacyclododecane has notable effects on various types of cells and cellular processes. Its ability to chelate metal cations can influence cell function by altering ion homeostasis. For instance, by binding to lithium ions, 1,4,7,10-Tetraoxacyclododecane can affect lithium-dependent signaling pathways, which are crucial for various cellular functions .
Additionally, 1,4,7,10-Tetraoxacyclododecane can impact gene expression and cellular metabolism. By modulating the availability of metal cations, it can influence the activity of transcription factors and enzymes involved in metabolic pathways. This can lead to changes in gene expression profiles and metabolic fluxes, ultimately affecting cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of action of 1,4,7,10-Tetraoxacyclododecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether coordinate with the cations, creating a stable chelate complex. This interaction can inhibit or activate enzymes that require metal cations as cofactors .
For example, in the presence of lithium ions, 1,4,7,10-Tetraoxacyclododecane can form a complex that influences the activity of lithium-dependent enzymes. This can lead to changes in enzyme activity, affecting various biochemical pathways and cellular processes. Additionally, the binding of 1,4,7,10-Tetraoxacyclododecane to metal cations can alter the conformation of proteins, further modulating their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7,10-Tetraoxacyclododecane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Long-term studies have shown that 1,4,7,10-Tetraoxacyclododecane can maintain its chelating properties over extended periods, making it suitable for prolonged biochemical experiments. Degradation products may form over time, potentially affecting its efficacy and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of 1,4,7,10-Tetraoxacyclododecane in animal models vary with different dosages. At low doses, the compound can effectively chelate metal cations without causing significant toxicity. At higher doses, 1,4,7,10-Tetraoxacyclododecane may exhibit toxic effects due to the excessive chelation of essential metal ions, leading to imbalances in ion homeostasis .
Studies in animal models have shown that high doses of 1,4,7,10-Tetraoxacyclododecane can lead to adverse effects such as altered metabolic function, organ damage, and changes in behavior. These effects highlight the importance of carefully controlling the dosage of 1,4,7,10-Tetraoxacyclododecane in experimental settings to avoid toxicity .
Metabolic Pathways
1,4,7,10-Tetraoxacyclododecane is involved in various metabolic pathways by modulating the availability of metal cations. It interacts with enzymes and cofactors that require metal ions for their activity, influencing metabolic fluxes and the levels of metabolites .
For example, in the presence of lithium ions, 1,4,7,10-Tetraoxacyclododecane can affect the activity of enzymes involved in lithium-dependent metabolic pathways. This can lead to changes in the production and utilization of metabolites, ultimately impacting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 1,4,7,10-Tetraoxacyclododecane is transported and distributed based on its ability to form complexes with metal cations. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments .
The distribution of 1,4,7,10-Tetraoxacyclododecane is influenced by its affinity for specific metal cations and the presence of transport proteins. This can affect its localization and accumulation within cells, impacting its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of 1,4,7,10-Tetraoxacyclododecane is determined by its interactions with metal cations and binding proteins. The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, based on its binding properties .
Post-translational modifications and targeting signals can also influence the localization of 1,4,7,10-Tetraoxacyclododecane within cells. These factors can affect its activity and function, determining its role in various biochemical and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Crown-4 can be synthesized using a modified Williamson ether synthesis. The process involves the reaction of ethylene glycol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to form the cyclic ether .
Industrial Production Methods: Industrial production of this compound often involves the cyclic oligomerization of ethylene oxide in the presence of a catalyst such as boron trifluoride. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 12-Crown-4 undergoes various chemical reactions, including:
Complexation: It forms stable complexes with alkali metal cations, particularly lithium, sodium, and potassium.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Complexation: Lithium chloride is often used to facilitate the formation of stable metal anion solutions with this compound.
Major Products:
Complexation Products: Stable metal anion solutions, particularly with lithium, sodium, and potassium.
Oxidation Products: Depending on the oxidizing agent, various oxidized derivatives of the compound can be formed.
Scientific Research Applications
12-Crown-4 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
15-Crown-5: Another crown ether with a larger cavity, suitable for complexing with larger cations such as sodium and potassium.
18-Crown-6: A crown ether with an even larger cavity, commonly used for complexing with potassium ions.
Uniqueness: 12-Crown-4 is unique due to its high selectivity for lithium ions, making it particularly useful in applications requiring the stabilization and transport of lithium cations .
Properties
IUPAC Name |
1,4,7,10-tetraoxacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZRZQVBFHBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059780 | |
| Record name | 1,4,7,10-Tetraoxacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294-93-9 | |
| Record name | 12-Crown-4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetraoxacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10-Tetraoxacyclododecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4,7,10-Tetraoxacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-tetraoxacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7,10-TETRAOXACYCLODODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6069P2C2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)












